1-[(2-Methylpyridin-4-yl)methyl]piperazine
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Overview
Description
1-[(2-Methylpyridin-4-yl)methyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-methylpyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyridin-4-yl)methyl]piperazine typically involves the reaction of 2-methylpyridine-4-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenated reagents in the presence of a base, such as sodium hydroxide, under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(2-Methylpyridin-4-yl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Methylpyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methylpyridin-2-yl)methyl]piperazine
- 1-(3-Methylpyridin-4-yl)piperazine
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Uniqueness
1-[(2-Methylpyridin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[(2-methylpyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-8-11(2-3-13-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI Key |
XPGZKEWQPLAZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CN2CCNCC2 |
Origin of Product |
United States |
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